1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with phenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-phenyl-3,3,3-trifluoroprop-2-en-1-one with hydrazine hydrate can yield the desired pyrazole compound. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of partially or fully reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The phenyl group contributes to π-π stacking interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
- 1-Phenyl-3,5-bis-(trifluoromethyl)-1H-pyrazole
- 1-Phenyl-4,5-bis-(difluoromethyl)-1H-pyrazole
- 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-imidazole
Comparison: 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is unique due to the specific positioning of the trifluoromethyl groups on the pyrazole ring. This positioning influences the compound’s electronic properties and reactivity. Compared to 1-Phenyl-3,5-bis-(trifluoromethyl)-1H-pyrazole, the 4,5-substitution pattern results in different steric and electronic effects, impacting its chemical behavior and biological activity.
Properties
IUPAC Name |
1-phenyl-4,5-bis(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)8-6-18-19(9(8)11(15,16)17)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUVELSCWTYGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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